2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-13-19(24-9-7-23(8-10-24)11-12-26)25-20(22-15)17(14-21-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUSLLLSHAKLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
Precursor Preparation: 5-Amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile
The pyrazolo[1,5-a]pyrimidine synthesis begins with preparing a 5-aminopyrazole derivative. Cyclocondensation of 2-methoxyphenylacetonitrile with hydrazine hydrate under acidic conditions yields 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile. This step typically achieves >85% purity, with recrystallization in ethanol refining the product.
Cyclocondensation with 1,3-Diketones
The core heterocycle forms via acid-catalyzed cyclocondensation between 5-amino-3-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile and pentane-2,4-dione. Using concentrated H₂SO₄ in acetic acid at 80–100°C for 6–8 hours produces 3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Key parameters include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 89 |
| Catalyst (H₂SO₄) | 5 mol% | 91 |
| Temperature | 90°C | 87 |
| Reaction time | 7 hours | 93 |
Chlorination of the 7-hydroxyl group using POCl₃ at reflux (110°C, 4 hours) generates the reactive 7-chloro intermediate, essential for subsequent piperazine coupling.
Preparation of the Piperazine-Ethanol Moiety
Catalytic Alkylation of Piperazine
The CN1962649A patent details ethanol’s alkylation onto piperazine using a Cu-Co-Mo/Al₂O₃ catalyst. Under hydrogen pressure (0.1–10 MPa) and 190–210°C, piperazine reacts with ethanol at a 3:1 molar ratio to yield 1-(2-hydroxyethyl)piperazine:
$$
\text{Piperazine} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{Cu-Co-Mo/Al}2\text{O}3} \text{1-(2-hydroxyethyl)piperazine} + \text{H}_2\text{O}
$$
Table 2.1: Alkylation Optimization Data
| Piperazine:EtOH Ratio | Temperature (°C) | Catalyst Loading (%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 3:1 | 190–210 | 1.5 | 88.7 | 78.4 |
| 5:1 | 190–210 | 1.5 | 21.3 | 65.2 |
| 3:1 | 130–150 | 1.5 | 7.7 | 41.8 |
Excessive piperazine suppresses N,N-diethylpiperazine formation, enhancing selectivity for monoalkylation.
Alternative Ethylene Oxide Route
Reacting piperazine with ethylene oxide in aqueous NaOH (20%, 50°C, 12 hours) provides 1-(2-hydroxyethyl)piperazine in 82% yield, avoiding heavy metal catalysts. This method favors environmental sustainability but requires careful pH control to prevent over-alkylation.
Coupling of Pyrazolo[1,5-a]pyrimidine and Piperazine-Ethanol
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes substitution with 1-(2-hydroxyethyl)piperazine in dimethylformamide (DMF) at 120°C for 24 hours. Triethylamine (3 equiv) neutralizes HCl, driving the reaction to completion:
$$
\text{7-Cl-Pyrazolopyrimidine} + \text{1-(2-hydroxyethyl)piperazine} \xrightarrow{\text{DMF, 120°C}} \text{Target Compound} + \text{HCl}
$$
Table 3.1: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 120 | 24 | 76 |
| K₂CO₃ | DMSO | 130 | 18 | 68 |
| DBU | Toluene | 110 | 30 | 71 |
Challenges and Optimization
Regioselectivity in Cyclocondensation
Competing pathways during pyrazolo[1,5-a]pyrimidine formation may yield regioisomers. Employing electron-withdrawing groups (e.g., nitriles) on the pyrazole directs cyclization to the desired position.
Byproduct Mitigation in Piperazine Alkylation
N,N-Diethylpiperazine formation peaks at ethanol:piperazine ratios >1:1. Maintaining a 3:1 molar ratio and 190–210°C limits byproducts to <12%.
Solvent Effects on Coupling
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine’s secondary amine, improving substitution rates. Nonpolar solvents reduce yields due to poor solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the pyrazolo[1,5-a]pyrimidine core can modulate the biological activity. The piperazine ring provides additional sites for interaction, potentially leading to a multi-targeted approach in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Targets
The pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent variations. Key analogs include:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., 4-CF3 in 9k) enhance anti-mycobacterial activity , whereas electron-donating groups (e.g., 2-methoxy in the target compound) may modulate GABAB receptor affinity.
- Piperazine vs. Piperidine: The ethanol-piperazine moiety in the target compound versus the ethanol-piperidine in CMPPE could influence solubility and blood-brain barrier penetration .
Biological Activity
The compound 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.42 g/mol
- IUPAC Name : 2-(4-(3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Structural Components
| Component | Description |
|---|---|
| Pyrazolo[1,5-a]pyrimidine | Core structure associated with various bioactivities |
| Piperazine | A six-membered ring that contributes to pharmacological properties |
| Methoxyphenyl | Enhances lipophilicity and biological activity |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study highlighted the effectiveness of similar compounds in targeting the mTOR pathway, a critical regulator of cell growth and proliferation, suggesting that this compound may also inhibit mTOR activity .
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis; inhibition can lead to reduced cell proliferation.
- Protein Kinases : Various studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against kinase targets .
Psychopharmacological Effects
The piperazine moiety is known for its psychotropic properties. Compounds with this structure have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders.
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of a derivative closely related to our compound. The results demonstrated:
- Cell Line Tested : MCF-7 (breast cancer)
- IC Value: 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile:
| Enzyme Target | IC (µM) | Mode of Inhibition |
|---|---|---|
| Dihydrofolate Reductase | 10 | Competitive |
| Protein Kinase B (AKT) | 8 | Non-competitive |
These findings suggest that the compound has a promising profile as both an anticancer agent and an enzyme inhibitor.
Q & A
Basic: What are the common synthetic routes for preparing 2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or malononitrile derivatives) to construct the pyrazolo[1,5-a]pyrimidine core. For example, refluxing aminopyrazole precursors with phenyl hydrazine in ethanol/acetic acid yields fused pyrimidine intermediates .
Piperazine Introduction : Nucleophilic substitution at the 7-position of the pyrazolo[1,5-a]pyrimidine core using piperazine derivatives. This step often employs coupling agents like EDCI or HOBt in anhydrous DMF .
Ethanol Sidechain Functionalization : The piperazine nitrogen is alkylated with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethanol moiety .
Key Intermediates :
- 3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (core precursor)
- 7-Chloro-pyrazolo[1,5-a]pyrimidine intermediate (for piperazine coupling) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of pyrazolo[1,5-a]pyrimidine derivatives, and what specific spectral signatures should researchers look for?
Answer:
- 1H/13C NMR :
- Pyrazolo[1,5-a]pyrimidine protons (H-2 and H-6) appear as singlets between δ 6.5–8.5 ppm. The methoxyphenyl group shows a singlet at δ ~3.8 ppm for the OCH₃ group. Piperazine protons resonate as multiplets at δ 2.5–3.5 ppm .
- 13C NMR confirms the pyrimidine carbons (C-5 and C-7) at ~150–160 ppm .
- IR Spectroscopy :
- Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250 cm⁻¹) in the methoxyphenyl group .
- X-ray Crystallography :
- Dihedral angles between the pyrazolo-pyrimidine core and substituent rings (e.g., 16.83° for methoxyphenyl groups) confirm steric and electronic interactions .
Advanced: How can researchers address contradictions in biological activity data between in vitro and in vivo studies for piperazine-containing pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Discrepancies often arise from:
Pharmacokinetic Factors : Poor solubility or metabolic instability in vivo. Mitigation strategies:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethanol sidechain) to improve bioavailability .
- Formulation Optimization : Use surfactants (e.g., Tween-80) or cyclodextrin complexes to enhance solubility .
Target Engagement : Off-target effects in complex biological systems. Validate using:
- Isozyme-Specific Assays : Test against related enzymes (e.g., kinase panels) to rule out promiscuity .
- Tissue Distribution Studies : Radiolabeled tracers or LC-MS/MS quantification in target organs .
Advanced: What computational chemistry approaches are recommended for predicting the binding modes of this compound to neurological targets, and what validation methods ensure model reliability?
Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin/dopamine receptors. Prioritize pose selection based on consensus scoring across multiple software .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- Validation :
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity predictions (±1 kcal/mol accuracy).
- Experimental Cross-Check : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Advanced: What strategies can be employed to optimize the regioselectivity in nucleophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine core?
Answer:
Regioselectivity challenges arise due to competing reactive sites (C-5 vs. C-7). Solutions include:
Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-5 to direct nucleophiles to C-7 .
Catalytic Control :
- Use Pd-catalyzed C-H activation for selective functionalization (e.g., Buchwald-Hartwig amination at C-7) .
Solvent Effects :
- Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at C-7, while protic solvents (ethanol) may enhance C-5 reactivity via stabilization of transition states .
Advanced: How should researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
Answer:
In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat liver microsomes + NADPH. Identify phase I metabolites (oxidations, demethylations) via LC-HRMS .
Isotope Labeling :
- Synthesize a deuterated analog (e.g., CD₃ for methoxy group) to track metabolic cleavage sites using MS/MS fragmentation .
In Vivo Correlation :
- Administer the compound to rodents and collect plasma/bile over 24h. Compare metabolite profiles with in vitro data to identify interspecies differences .
Basic: What are the critical parameters for ensuring reproducibility in the synthesis of this compound?
Answer:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., pyrazolo-pyrimidine core at Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to achieve ≥95% purity .
- Quality Control :
- Melting point consistency (±2°C, e.g., 221–223°C for intermediates) .
- HPLC purity assessment (C18 column, λ = 254 nm) .
Advanced: What structural modifications could enhance the blood-brain barrier (BBB) penetration of this compound for neurological applications?
Answer:
- Lipophilicity Optimization :
- Reduce hydrogen bond donors (e.g., replace ethanol with a methyl group) to lower polar surface area (<90 Ų).
- Introduce halogen atoms (Cl, F) to increase logP (~2–4) without compromising solubility .
- Transporters :
- Incorporate prodrug moieties (e.g., ester-linked glucose) to leverage GLUT1-mediated BBB uptake .
- In Silico Screening :
- Use QSAR models (e.g., Volsurf+) to predict BBB permeability during early design phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
